![molecular formula C11H13NO4 B1297217 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid CAS No. 436087-14-8](/img/structure/B1297217.png)
3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid
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Overview
Description
3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid is an organic compound that features a benzodioxin ring structure
Preparation Methods
The synthesis of 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with suitable carboxylic acid derivatives. One common method involves the use of N,N-dimethylformamide as a solvent and lithium hydride as a catalyst . The reaction conditions often require careful control of pH and temperature to ensure high yield and purity of the product.
Chemical Reactions Analysis
3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
Scientific Research Applications
3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antibacterial and enzyme inhibitor.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency . This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid include:
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid: This compound shares a similar benzodioxin structure but differs in its functional groups.
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid: Another related compound with a benzodioxin core, used in various synthetic applications.
The uniqueness of this compound lies in its specific amino and propionic acid functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)3-4-12-8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7,12H,3-6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWKZYWNFALNAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349494 |
Source
|
Record name | 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436087-14-8 |
Source
|
Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436087-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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